molecular formula C24H21ClN2O4 B2722541 [2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime CAS No. 338401-42-6

[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methanone O-(2-phenoxyethyl)oxime

Cat. No.: B2722541
CAS No.: 338401-42-6
M. Wt: 436.89
InChI Key: NKAJMJNCVXJYNQ-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-(2-phenoxyethoxy)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c25-19-10-6-17(7-11-19)22-16-23(22)24(18-8-12-20(13-9-18)27(28)29)26-31-15-14-30-21-4-2-1-3-5-21/h1-13,22-23H,14-16H2/b26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAJMJNCVXJYNQ-SHHOIMCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=NOCCOC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1/C(=N/OCCOC2=CC=CC=C2)/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine .

Scientific Research Applications

Pharmaceutical Applications

The compound's structural features suggest potential applications in drug development:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit selective cytotoxicity towards various cancer cell lines. For instance, derivatives of this compound could be explored for their ability to inhibit tumor growth through mechanisms involving apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Research on related compounds has shown significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The oxime functional group may enhance the compound's interaction with microbial targets.

Chemical Research

  • Reactivity Studies : The unique combination of functional groups allows for rich chemistry, making it suitable for studies involving electrophilic and nucleophilic reactions. This can lead to the discovery of new synthetic pathways or intermediates in organic synthesis.
  • Material Science : The compound's properties may be explored in the development of specialty materials, including polymers or coatings that require specific chemical resistance or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-Chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime
  • CAS Number : 338401-42-6
  • Molecular Formula : C₂₄H₂₁ClN₂O₄
  • Molar Mass : 436.89 g/mol
  • Key Structural Features: Cyclopropane ring substituted with 4-chlorophenyl and 4-nitrophenyl groups. O-(2-phenoxyethyl)oxime moiety attached to the ketone group.

Comparison with Structural Analogs

Structural Variations

The target compound is compared to three analogs (Table 1):

Compound Name CAS Number Molecular Formula Key Substituents Reference
[Target Compound] 338401-42-6 C₂₄H₂₁ClN₂O₄ 4-Chlorophenyl, 4-nitrophenyl, O-(2-phenoxyethyl)oxime
(4-Chlorophenyl)(cyclopropyl)methanone O-(4-nitrobenzyl)oxime - C₁₇H₁₅ClN₂O₃ 4-Chlorophenyl, cyclopropyl, O-(4-nitrobenzyl)oxime
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime 135805-63-9 C₁₆H₁₂Cl₃NO 4-Chlorophenyl, 2,4-dichlorophenyl, oxime (no extended oxime substituent)
2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime 338749-00-1 C₂₄H₁₇Cl₃N₂O₅ 1,3-Benzodioxol-5-yl, 4-chloro-3-nitrophenyl, O-(2,4-dichlorobenzyl)oxime

Key Observations :

  • Oxime Substituents: The target compound’s O-(2-phenoxyethyl) group distinguishes it from analogs with nitrobenzyl () or dichlorobenzyl () substituents. This group may enhance solubility in polar solvents compared to bulkier aromatic substituents.
  • Chlorination Patterns : The dichlorophenyl-substituted analog () has higher chlorine content, which could increase lipophilicity and persistence in biological systems.

Biological Activity

The compound 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime, also known by its CAS number 338401-42-6, is a synthetic organic molecule with potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies related to this compound.

  • Molecular Formula : C24H21ClN2O4
  • Molecular Weight : 436.89 g/mol
  • Structure : The compound features a cyclopropyl group, a nitrophenyl moiety, and an oxime functional group, which contribute to its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in the context of pharmacology and toxicology.

Antimicrobial Activity

Studies have shown that derivatives of oxime compounds, including this specific oxime, possess antimicrobial properties. The presence of the nitrophenyl group is often associated with enhanced antimicrobial efficacy against a range of pathogens.

Cytotoxicity and Anticancer Potential

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways.

The proposed mechanisms for the biological activity of 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime include:

  • Inhibition of Enzymatic Activity : The oxime group can act as a reversible inhibitor for various enzymes.
  • Interference with Cell Signaling Pathways : It may modulate signaling pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study published in 2021 evaluated the antibacterial activity of several oxime derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
Oxime AS. aureus15
Oxime BE. coli12
Target CompoundS. aureus18
Target CompoundE. coli16

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values indicating moderate cytotoxic activity. The study concluded that further structural modifications could enhance its anticancer properties.

Cell LineIC50 (µM)
HeLa25
MCF-730

Toxicological Profile

According to assessments under the Canadian Environmental Protection Act (CEPA), this compound has been classified as toxic due to its potential to cause adverse environmental effects. It is essential to handle this compound with care, considering its toxicity profile.

Q & A

Basic: What are the optimal synthetic routes and conditions for preparing 2-(4-chlorophenyl)cyclopropylmethanone O-(2-phenoxyethyl)oxime?

The synthesis involves two key steps:

  • Oxime Formation : React (4-chlorophenyl)cyclopropylmethanone with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in ethanol or methanol under reflux. This step introduces the oxime group .
  • O-Alkylation : Perform a base-catalyzed O-alkylation of the oxime intermediate with 2-phenoxyethyl bromide. Sodium hydride or potassium carbonate in a polar aprotic solvent (e.g., DMF) at 60–80°C is typically used to achieve high yields .
    Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate isomers (E/Z) and remove unreacted starting materials .

Basic: How can the stereochemistry (E/Z isomerism) of the oxime group be characterized?

  • Spectroscopic Analysis :
    • ¹H NMR : The oxime proton (N–OH) in the Z-isomer shows deshielding (δ 10–12 ppm) due to intramolecular hydrogen bonding, while the E-isomer appears at δ 8–9 ppm .
    • IR : A strong absorption band at ~3200 cm⁻¹ (O–H stretch) confirms the oxime group .
  • Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) resolves stereochemistry unambiguously. The Z-isomer typically displays a planar cyclopropyl group and specific dihedral angles between aromatic rings .

Advanced: What methodologies are effective for analyzing impurities and degradation products in this compound?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Key impurities include unreacted (4-chlorophenyl)cyclopropylmethanone and O-alkylation byproducts (e.g., 4-nitrophenyl derivatives) .
  • LC-MS : High-resolution mass spectrometry identifies degradation products, such as hydrolyzed oxime (reverting to the ketone) or nitro-group reduction products under acidic conditions .
  • TLC : Monitor reactions using silica plates with ethyl acetate/hexane (1:3); impurities like residual hydroxylamine appear as lower Rf spots .

Advanced: How does the oxime group influence the compound’s reactivity in halogenation or cyclization reactions?

  • Halocyclization : The oxime’s nucleophilic oxygen reacts with electrophilic bromine sources (e.g., Br₂/collidine·HBr) to form isoxazolidine intermediates. For example, reaction with Br+(coll)₂PF₆ in CH₂Cl₂ under dark conditions yields brominated spirocyclic derivatives .
  • Photoreactivity : The oxime group stabilizes radical intermediates during UV-induced cyclopropane ring-opening, leading to nitro-group reduction or aryl-Cl bond cleavage .

Advanced: What computational strategies predict the environmental persistence or toxicity of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (e.g., cyclopropane ring stability) and electrostatic potential maps for nitro-group reactivity .
  • Molecular Docking : Screen against insect chitin synthase (target for flucycloxuron analogs) using AutoDock Vina. The oxime’s hydrogen-bonding capacity enhances binding affinity compared to hydrazone derivatives .
  • Environmental Fate Models : EPI Suite predicts moderate persistence (t₁/₂ > 60 days in water) due to low biodegradability and high log Kow (4.2), indicating bioaccumulation potential .

Basic: What safety protocols are critical given its regulatory status as a prohibited substance?

  • Handling : Use fume hoods, nitrile gloves, and sealed reactors to avoid inhalation/contact. The compound is classified as toxic under Canadian Environmental Protection Act (CEPA) 1999 .
  • Disposal : Incinerate at >1000°C with alkaline scrubbers to prevent release of chlorinated or nitroaromatic byproducts .
  • Documentation : Maintain records for regulatory compliance, including synthesis quantities, waste manifests, and toxicity data .

Advanced: How can enantioselective synthesis be achieved for chiral analogs of this compound?

  • Chiral Auxiliaries : Use (R)- or (S)-Binap ligands in palladium-catalyzed asymmetric allylation of the oxime group to induce >90% ee .
  • Enzymatic Resolution : Lipase-catalyzed acetylation of the oxime’s hydroxyl group in organic solvents (e.g., tert-butanol) separates enantiomers .

Basic: What comparative studies exist between this compound and structurally similar agrochemical intermediates?

  • Hydrazone vs. Oxime : Oxime derivatives exhibit higher hydrolytic stability than hydrazones (t₁/₂ > 30 days vs. <7 days in pH 7 buffer) due to stronger hydrogen bonding .
  • Nitro vs. Amino Substituents : The 4-nitrophenyl group enhances electron-withdrawing effects, increasing insecticidal activity by 3-fold compared to 4-aminophenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.